molecular formula C19H22N4O2S B2781049 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034324-08-6

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2781049
CAS RN: 2034324-08-6
M. Wt: 370.47
InChI Key: UBDCAHIUXLDPNN-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is complex and versatile. Thiophene itself is a five-membered ring made up of one sulfur atom with the formula C4H4S . The compound contains additional functional groups attached to the thiophene ring, which likely contribute to its biological activity.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the functional groups present in the molecule. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound would depend on the additional functional groups present in the molecule.

Scientific Research Applications

Heterocyclic Synthesis and Derivative Development

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research by Mohareb et al. (2004) explored the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives including pyrazole and isoxazole. This study contributes to the understanding of chemical reactions and potential applications in creating heterocyclic compounds with significant properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Design and Synthesis of Novel Antibacterial Agents : Palkar et al. (2017) focused on the design, synthesis, and QSAR studies of analogs with potential antibacterial activity, contributing to the development of new antibacterial agents. Their work on the synthesis of compounds from related structures highlights the potential for creating effective antibacterial drugs (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

  • Cytotoxic Activity of Carboxamide Derivatives : Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) investigated their cytotoxic activity against various cancer cell lines. This study is significant for understanding the potential of such compounds in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Synthesis and Biological Evaluation of Pyrazolopyrimidines : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities by Rahmouni et al. (2016). This work provides insights into the therapeutic potential of pyrazolopyrimidines in treating cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research will likely focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12-17(16-8-5-11-26-16)13(2)23(21-12)10-9-20-19(24)18-14-6-3-4-7-15(14)25-22-18/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDCAHIUXLDPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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